Lipophilicity and Polarity Differentiation: logP 1.59 and TPSA 46.09 Ų Versus Ester and Acid Analogs at the 5-Position
The target compound occupies a differentiated lipophilicity–polarity space defined by its acetyl group at the 5-position of the pyrimidine ring. Its computed logP of 1.59 (ALogP) and TPSA of 46.09 Ų contrast with the more polar methyl ester analog (methyl 4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinecarboxylate, CAS 924862-97-5, MW 221.26, containing one additional oxygen atom) and the significantly more polar and ionizable carboxylic acid analog (4-methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid, CAS 891387-08-9, MW 207.23, containing 1 H-bond donor and 5 H-bond acceptors) . The ketone moiety provides intermediate lipophilicity without introducing an ionizable proton, making the compound suitable for permeability optimization in CNS drug discovery programs where balancing logP between 1–3 and minimizing TPSA below 60–70 Ų are key criteria [1].
| Evidence Dimension | Computed lipophilicity (logP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | logP = 1.59 (ALogP); TPSA = 46.09 Ų; 0 H-bond donors; 4 H-bond acceptors; MW 205.26 |
| Comparator Or Baseline | Methyl ester (CAS 924862-97-5): MW 221.26, 5 H-bond acceptors; Carboxylic acid (CAS 891387-08-9): MW 207.23, 1 H-bond donor, 5 H-bond acceptors, ionizable at physiological pH |
| Quantified Difference | Ketone vs. ester: MW reduction of 16 Da (∼7.2%); Ketone vs. acid: elimination of one H-bond donor and one ionizable center; logP shift estimated at +0.5 to +1.0 log units vs. acid analog (based on functional group contribution) [1] |
| Conditions | Computed physicochemical properties from ChemScene datasheet; comparator molecular formulas from ChemicalBook and CymitQuimica product records |
Why This Matters
For medicinal chemistry programs requiring CNS-penetrant or cell-permeable scaffolds, the ketone's combination of acceptable logP and absence of an ionizable proton at the 5-position provides a distinct advantage over the acid and ester analogs in permeability and efflux liability profiles.
- [1] Pajouhesh, H. & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. doi:10.1602/neurorx.2.4.541. (General reference for CNS drug property space: logP 1–3, TPSA < 60–70 Ų, HBD < 3). View Source
